![molecular formula C10H9NO B1589312 1-methyl-1H-indole-7-carbaldehyde CAS No. 69047-36-5](/img/structure/B1589312.png)
1-methyl-1H-indole-7-carbaldehyde
Overview
Description
Scientific Research Applications
Catalytic Applications
1-Methyl-1H-indole-7-carbaldehyde and its derivatives are utilized in various catalytic applications. For instance, indole core-containing Schiff bases and their palladium complexes exhibit efficient catalysis in Suzuki–Miyaura coupling and aldehyde allylation reactions (Singh et al., 2017).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing new heterocyclic compounds with potential antiproliferative properties. These derivatives have shown significant in-vitro activity against breast cancer cell lines while exhibiting minimal impact on normal cells (Fawzy et al., 2018).
Structural and Molecular Studies
In molecular studies, derivatives of this compound have been characterized for their structural properties using various spectroscopic and thermal analysis techniques. These studies help in understanding the molecular behavior and interaction patterns of these compounds (Selvanayagam et al., 2008).
Gold-Catalyzed Cycloisomerizations
Gold(I)-catalyzed cycloisomerization reactions involving derivatives of this compound have been developed. These reactions are operationally simple and efficient, producing 1H-indole-2-carbaldehydes and other compounds in good yields (Kothandaraman et al., 2011).
Synthesis of Polycyclic Compounds
The compound is used in the synthesis of various polycyclic carbazole and indole compounds. These syntheses are notable for their high atom economy, use of cheap catalysts, and environmental friendliness (Guo et al., 2020).
Development of Anticancer Agents
This compound derivatives have been synthesized for potential use as anticancer agents. These compounds exhibit promising anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Anwar et al., 2023).
Antibacterial Activities
Derivatives of this compound, such as semicarbazone derivatives, have been explored for their antibacterial activities. These compounds exhibit inhibitory activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Carrasco et al., 2020).
Antioxidant Properties
The compound and its derivatives have been studied for their antioxidant properties. Synthesized derivatives have shown considerable antioxidant activity, comparable to standard compounds in some cases. This suggests their potential application in developing antioxidant therapies (Gopi & Dhanaraju, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-1H-indole-7-carbaldehyde, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-methylindole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIAZYEJOMXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452921 | |
Record name | 1-methyl-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69047-36-5 | |
Record name | 1-methyl-1H-indole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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